Cas no 1170867-76-1 (2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole
- (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- AKOS024515848
- VU0649041-1
- 1170867-76-1
- F5614-0467
- [4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
- 2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole
-
- Inchi: 1S/C20H29N5O3S/c1-22-18-6-4-3-5-17(18)21-19(22)15-23-11-13-24(14-12-23)20(26)16-7-9-25(10-8-16)29(2,27)28/h3-6,16H,7-15H2,1-2H3
- InChI Key: HAHMMHXQJBMLCZ-UHFFFAOYSA-N
- SMILES: S(C)(N1CCC(C(N2CCN(CC3=NC4C=CC=CC=4N3C)CC2)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 419.19911098g/mol
- Monoisotopic Mass: 419.19911098g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 681
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.1Ų
- XLogP3: 0.3
2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5614-0467-2μmol |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5614-0467-4mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5614-0467-20μmol |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5614-0467-5μmol |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5614-0467-15mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5614-0467-10μmol |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5614-0467-3mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5614-0467-50mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5614-0467-40mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5614-0467-1mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole |
1170867-76-1 | 1mg |
$81.0 | 2023-09-09 |
2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole Related Literature
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
2. Book reviews
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole
Introduction to 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole and Its Significance in Modern Pharmaceutical Research
The compound with the CAS no. 1170867-76-1, known as 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole, represents a fascinating subject of study in the realm of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a piperazine moiety and a benzodiazole core, suggests a high degree of versatility in its chemical behavior and biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. Among these, benzodiazole derivatives have been extensively explored for their anxiolytic, sedative, and muscle relaxant properties. The specific modification of the benzodiazole scaffold with a piperazine group and a methanesulfonyl substituent introduces unique pharmacophores that can modulate receptor interactions. This compound, therefore, represents a promising candidate for further investigation into its pharmacological effects.
In the context of contemporary research, the synthesis and characterization of 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole have been driven by the need for innovative solutions in treating neurological and psychiatric disorders. The benzodiazole moiety is well-documented for its interaction with GABA receptors, which are crucial for regulating neuronal excitability. By incorporating a piperazine ring, the compound may exhibit enhanced binding affinity or selectivity, potentially leading to improved therapeutic outcomes.
The CAS no. 1170867-76-1 associated with this compound underscores its uniqueness and specificity in chemical databases. This identifier is essential for researchers to accurately reference and retrieve information about its synthesis, properties, and potential applications. The systematic naming convention ensures that scientists across the globe can communicate effectively about this molecule without ambiguity.
One of the most intriguing aspects of this compound is its structural complexity. The presence of both a methanesulfonyl group and a piperazine ring suggests that it may exhibit multiple modes of action. Such structural features are often exploited in drug design to achieve synergistic effects or to target different biological pathways simultaneously. This complexity makes 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole a particularly interesting molecule for further exploration.
Recent studies have begun to uncover the potential therapeutic applications of similar benzodiazole derivatives. For instance, modifications at the 4-position of the benzodiazole ring have been shown to influence receptor binding affinity and metabolic stability. The introduction of a piperazine group can further enhance these properties by providing additional interaction points with biological targets. This compound may therefore serve as a valuable scaffold for developing new drugs with improved efficacy and reduced side effects.
The synthesis of 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, may be employed to construct the desired molecular framework efficiently. The use of high-performance analytical methods like NMR spectroscopy and mass spectrometry is crucial for confirming the structural integrity of the compound at each stage of synthesis.
Evaluation of the pharmacological properties of this compound is another critical aspect of its research. In vitro assays can provide initial insights into its binding affinity for relevant receptors and enzymes. Subsequent in vivo studies may be conducted to assess its behavioral effects and safety profile in animal models. These experiments are essential for determining whether this molecule has potential as a lead compound for further drug development.
The role of computational chemistry in studying 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole cannot be overstated. Molecular modeling techniques can predict how this compound interacts with biological targets at an atomic level. This information can guide experimental design and help identify optimal modifications to enhance its pharmacological activity. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
As our understanding of complex biological systems continues to evolve, so does our ability to design molecules that interact with them precisely. The case of 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole exemplifies how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of functional groups positions it as a valuable tool for exploring new avenues in pharmaceutical research.
In conclusion,2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-lH-l ,3 -benzodiazole (CAS no .1170867 -76 - 71 ) represents an exciting prospect in modern drug discovery . Its intricate structure , coupled with promising pharmacological properties , makes it a compelling candidate for further investigation . As research progresses , we can expect more insights into its potential applications , which may ultimately contribute to advancements in treating various neurological and psychiatric disorders .
1170867-76-1 (2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole) Related Products
- 98337-40-7(4-N-Propylpyrimidine-4,6-diamine)
- 1241682-75-6((1R)-1-(2,6-dimethoxyphenyl)ethan-1-amine)
- 2138372-13-9(4-(2-methoxyethyl)-3,4-dimethyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)
- 1479062-18-4(2,2-dimethyl-4-(thiophen-3-yl)butan-1-ol)
- 856160-67-3(6-Ethylpyrimidin-4-amine)
- 184039-62-1(3-methoxythiophene-2-sulfonyl chloride)
- 59495-21-5(2-O-Ethylthymidine)
- 2007081-85-6(3-ethenyl-5-nitro-1H-pyrazole)
- 1431729-14-4(2-(2-Fluoro-phenyl)-6-methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid)
- 1849289-67-3(1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one)




